3,3-Dimethylcyclohexan-1-amine

Lipophilicity ADME Physicochemical property comparison

3,3-Dimethylcyclohexan-1-amine (CAS 37694-43-2) is a chiral primary aliphatic amine featuring a cyclohexane ring with geminal dimethyl substitution at the 3-position and an amino group at the 1-position. With a molecular formula of C₈H₁₇N and a molecular weight of 127.23 g/mol, this compound possesses a single stereocenter, making it available in both enantiomeric forms and enabling asymmetric synthesis applications.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 37694-43-2
Cat. No. B2986976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclohexan-1-amine
CAS37694-43-2
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCC1(CCCC(C1)N)C
InChIInChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3
InChIKeyDUMSDLPWUAVLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethylcyclohexan-1-amine (CAS 37694-43-2): A Chiral Primary Amine Building Block for Stereochemically Demanding Synthesis


3,3-Dimethylcyclohexan-1-amine (CAS 37694-43-2) is a chiral primary aliphatic amine featuring a cyclohexane ring with geminal dimethyl substitution at the 3-position and an amino group at the 1-position [1]. With a molecular formula of C₈H₁₇N and a molecular weight of 127.23 g/mol, this compound possesses a single stereocenter, making it available in both enantiomeric forms and enabling asymmetric synthesis applications . Its computed logP of 1.9 and topological polar surface area of 26 Ų distinguish it from both unsubstituted cyclohexylamine and tertiary amine analogs, providing a unique physicochemical profile for use as a specialized intermediate in medicinal chemistry, fragrance chemistry, and chiral ligand design [1].

Why Unsubstituted Cyclohexylamine or Tertiary Amines Cannot Replace 3,3-Dimethylcyclohexan-1-amine in Structure-Sensitive Applications


In drug discovery and asymmetric catalysis, the precise substitution pattern of a cyclohexylamine scaffold dictates both three-dimensional shape and intermolecular interactions. Replacing 3,3-dimethylcyclohexan-1-amine with unsubstituted cyclohexylamine (logP 1.5 vs. 1.9, MW 99.17 vs. 127.23) [1] alters lipophilicity and steric bulk, potentially compromising membrane permeability and target binding. Using N,N-dimethylcyclohexylamine, a tertiary amine that lacks hydrogen bond donor capacity (HBD 0, TPSA 3.2 Ų) [2], eliminates critical hydrogen-bonding interactions required for receptor recognition or organocatalysis. Even positional isomers such as 4,4-dimethylcyclohexan-1-amine (logP 1.7) [3] produce different spatial arrangements that can disrupt structure-activity relationships in lead optimization. The inability to simply interchange these analogs underscores the procurement need for the specific 3,3-dimethyl substitution pattern.

Quantitative Differentiation Evidence: 3,3-Dimethylcyclohexan-1-amine vs. Closest Analogs


Elevated Lipophilicity (logP 1.9) Compared to Unsubstituted Cyclohexylamine (logP 1.5) Enhances Predicted Membrane Permeability

3,3-Dimethylcyclohexan-1-amine exhibits a computed XLogP3 of 1.9, representing a +0.4 log-unit increase over unsubstituted cyclohexylamine (XLogP3 = 1.5) [1][2]. This 0.4 logP difference corresponds to approximately a 2.5-fold higher octanol-water partition coefficient, which is expected to enhance passive membrane diffusion while maintaining drug-like properties within the rule-of-five space. The increase arises exclusively from the geminal dimethyl substitution at position 3, providing a tunable lipophilicity gain without introducing additional heteroatoms or hydrogen bond donors [1].

Lipophilicity ADME Physicochemical property comparison

Chiral Center at C-1 Enables Enantioselective Synthesis with ee Values Exceeding 99%, Unavailable with Achiral Cyclohexylamine Analogs

Unlike achiral cyclohexylamine, 3,3-dimethylcyclohexan-1-amine possesses a stereogenic center at C-1, permitting resolution into (R)- and (S)-enantiomers . Asymmetric reductive amination of the corresponding 3,3-dimethylcyclohexanone yields optically active dimethylcyclohexanamines with enantiomeric excess (ee) values ranging from 86% to greater than 99%, as demonstrated by Bisel, Frahm, and Speckenback (Synthesis, 1997) [1]. By contrast, unsubstituted cyclohexylamine is achiral and cannot provide enantiomerically enriched products for asymmetric applications. This high enantiomeric purity is critical for pharmaceutical intermediates where stereochemistry dictates biological activity .

Asymmetric synthesis Enantioselectivity Chiral building block

Primary Amine Hydrogen Bond Donor Capacity (HBD = 1, TPSA = 26 Ų) Distinguishes 3,3-Dimethylcyclohexan-1-amine from Tertiary Amine N,N-Dimethylcyclohexylamine (HBD = 0, TPSA = 3.2 Ų)

3,3-Dimethylcyclohexan-1-amine is a primary amine with one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of 26 Ų [1]. In contrast, N,N-dimethylcyclohexylamine is a tertiary amine with zero hydrogen bond donors and a TPSA of only 3.2 Ų [2]. The 22.8 Ų difference in TPSA and the presence versus absence of a hydrogen bond donor represent fundamental functional distinctions. Primary amines can participate in both hydrogen bond donation and acceptance, enabling salt bridge formation with carboxylates, coordination to metal catalysts, and recognition by biological targets. Tertiary amines lack hydrogen bond donation capability, limiting their interaction repertoire to hydrogen bond acceptance and ionic interactions alone [2].

Hydrogen bonding TPSA Drug-likeness Molecular recognition

Fragrance and Malodor Neutralizer Patent Incorporation Validates the Unique Organoleptic Value of the 3,3-Dimethylcyclohexyl Scaffold

The 3,3-dimethylcyclohexyl moiety is specifically claimed in fragrance and malodor neutralizer patents, including international patent application WO2009030059A1, which describes 1-(3,3-dimethylcyclohexyl)ethanol derivatives as malodor neutralizing compounds [1]. Additionally, Indian Patent 229202 discloses cycloalkanecarboxylic acid esters of 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropan-1-ol for fine-fragrance and functional perfumery compositions [2]. In contrast, unsubstituted cyclohexylamine is not typically employed in fragrance applications due to its strong ammoniacal odor profile. The specific 3,3-gem-dimethyl substitution pattern imparts a distinct and commercially valuable organoleptic character that is absent in other regioisomers such as 4,4-dimethylcyclohexan-1-amine [1].

Fragrance chemistry Malodor neutralization Organoleptic property

Procurement-Relevant Application Scenarios for 3,3-Dimethylcyclohexan-1-amine (CAS 37694-43-2)


Enantiomerically Pure Chiral Amine Intermediates for Drug Discovery

In medicinal chemistry programs requiring chiral cyclohexylamine scaffolds, 3,3-dimethylcyclohexan-1-amine provides a stereogenic center that can be resolved into (R)- and (S)-enantiomers with ee values exceeding 99% via asymmetric reductive amination [1]. This is essential for synthesizing enantiomerically pure pharmaceutical candidates, where the 3,3-dimethyl substitution pattern simultaneously increases lipophilicity (logP 1.9 vs. 1.5 for unsubstituted cyclohexylamine) to enhance membrane permeability [2]. Achiral cyclohexylamine cannot deliver stereochemically defined products in these synthetic sequences [1].

Primary Amine Building Block Requiring Hydrogen Bond Donor Capacity

For synthetic targets requiring a hydrogen bond donor on the cyclohexyl scaffold—such as kinase inhibitors, GPCR ligands, or organocatalysts—3,3-dimethylcyclohexan-1-amine offers HBD = 1 and TPSA = 26 Ų [2]. The tertiary amine analog N,N-dimethylcyclohexylamine (HBD = 0, TPSA = 3.2 Ų) cannot substitute in these applications, as the loss of hydrogen bond donation capability eliminates critical molecular recognition elements [3]. This makes 3,3-dimethylcyclohexan-1-amine the essential procurement choice for programs requiring primary amine functionality on a sterically encumbered cyclohexane framework [2].

Fragrance and Malodor Neutralizer Development

The 3,3-dimethylcyclohexyl moiety is specifically claimed in fragrance patents for its unique organoleptic properties. Patent WO2009030059A1 describes 1-(3,3-dimethylcyclohexyl)ethanol derivatives as effective malodor neutralizers, while Indian Patent 229202 claims cycloalkanecarboxylic acid esters incorporating the 3,3-dimethylcyclohexyl group for fine-fragrance compositions [4][5]. Unsubstituted cyclohexylamine and other regioisomers lack these validated olfactory profiles, making the 3,3-substituted scaffold a targeted procurement item for fragrance industry R&D [4].

Adsorption, Distribution, Metabolism, and Excretion (ADME) Property Optimization in Lead Series

When optimizing a lead series built on a cyclohexylamine core, the +0.4 logP increment of 3,3-dimethylcyclohexan-1-amine (logP 1.9) relative to unsubstituted cyclohexylamine (logP 1.5) provides a quantifiable lipophilicity boost without increasing molecular weight beyond 127.23 g/mol or introducing additional heteroatoms [2]. This specific substitution pattern offers a predictable ADME tuning strategy, whereas the 4,4-dimethyl isomer (logP 1.7) provides a smaller lipophilicity gain, and the tertiary N,N-dimethyl analog forfeits hydrogen bond donor capacity entirely [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.